3-Amino-7-(dimethylamino)phenothiazin-5-ium

Overview

Description

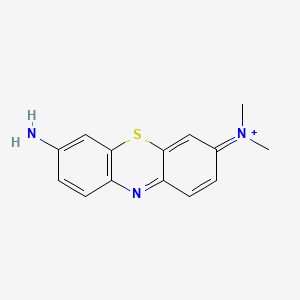

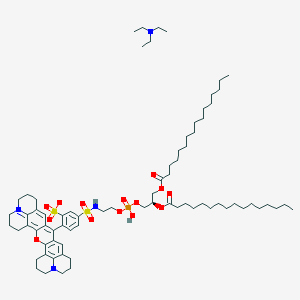

3-Amino-7-(dimethylamino)phenothiazin-5-ium is an organic cation. It is a phenothiazin-5-ium molecule that is substituted by amino and dimethylamino groups at positions 3 and 7 respectively . The chloride salt of this compound is known as the histological dye 'azure A’ .

Synthesis Analysis

The synthesis of 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides has been reported in the literature . The yields of these compounds range from 42.5% to 75.8%, depending on the electrophilic ability of different substituted groups. The reaction conditions typically involve a temperature of 95°C, a pH of 4.5, and a reaction time of 8 hours .Molecular Structure Analysis

The molecular formula of 3-Amino-7-(dimethylamino)phenothiazin-5-ium is C14H14N3S . The compound has a molecular weight of 256.35 g/mol . The InChI and SMILES strings provide more detailed information about its molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-7-(dimethylamino)phenothiazin-5-ium are not detailed in the search results, it’s worth noting that the compound is a part of the azure A molecule .Physical And Chemical Properties Analysis

3-Amino-7-(dimethylamino)phenothiazin-5-ium has a molecular weight of 256.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has no rotatable bonds .Scientific Research Applications

Cytotoxicity Markers in Cancer Research

This compound, as part of the phenothiazinium dye family, has potential use as a cytotoxicity marker in cancer research. It can be used to assess the in vitro toxicity of compounds on cell cultures, which is a crucial step during the screening of candidate molecules for therapeutic applications .

Histological Dye Applications

The chloride salt of this compound is known as ‘azure A’, a histological dye. It’s used in staining procedures to differentiate between bacterial and human cells, which is essential for identifying infections and understanding cell interactions .

Malaria Parasite Detection

In medical diagnostics, particularly in the detection of malaria parasites, 3-Amino-7-(dimethylamino)phenothiazin-5-ium plays a significant role. It is incorporated into Giemsa stain, which is widely used for the histopathologic detection of malaria and other parasites .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibration in qualitative and quantitative analyses. Its consistency and reliability make it suitable for pharma release testing and quality control in food and beverage testing .

Drug Screening and Development

The compound’s role in drug development is linked to its use as a viability indicator in live cell assays. This application is vital for screening candidate drugs and evaluating their effects on cell metabolism and viability .

Future Directions

The synthesis of 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides has been described as simple, economic, efficient, and environmentally friendly . This suggests potential for further exploration and application of these compounds in various fields.

Relevant Papers Several papers related to 3-Amino-7-(dimethylamino)phenothiazin-5-ium were found . These papers cover topics such as the synthesis of related compounds , the structure of the compound , and its use in the creation of dyes .

Mechanism of Action

Target of Action

The primary target of 3-Amino-7-(dimethylamino)phenothiazin-5-ium is guanylate cyclase . Guanylate cyclase is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate. It plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and sensory neuron signaling.

Mode of Action

3-Amino-7-(dimethylamino)phenothiazin-5-ium acts by inhibiting guanylate cyclase This inhibition disrupts the normal conversion of GTP to cGMP, thereby affecting the downstream signaling pathways that rely on cGMP

Result of Action

The inhibition of guanylate cyclase by 3-Amino-7-(dimethylamino)phenothiazin-5-ium can lead to a decrease in cGMP levels, potentially affecting various cellular processes. For instance, it has been used to treat cyanide poisoning and to lower levels of methemoglobin . .

properties

IUPAC Name |

(7-aminophenothiazin-3-ylidene)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12/h3-8,15H,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYISFASHDWPMO-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N3S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859461 | |

| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-(dimethylamino)phenothiazin-5-ium | |

CAS RN |

62298-43-5 | |

| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

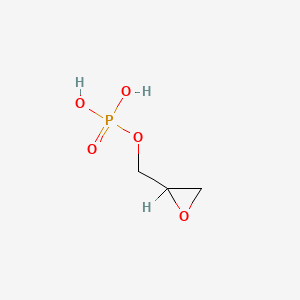

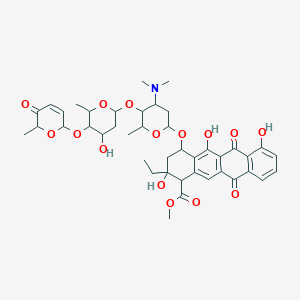

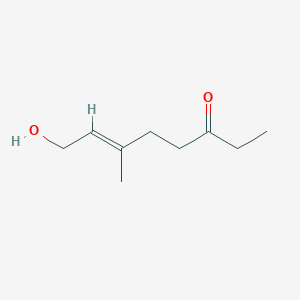

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to study Azure A chloride, and what structural information did they reveal?

A1: The researchers utilized Fourier Transform Raman, Infrared (IR), and UV-Visible spectroscopies to investigate the structural properties of Azure A chloride []. These techniques provided complementary data:

- Vibrational Spectroscopy (Raman and IR): These methods revealed key information about the molecule's vibrational modes. Notably, a decrease in the N-H stretching frequency suggested the presence of intermolecular hydrogen bonding between the N-H group and the sulfur atom (NH···S) in the crystal structure [].

- UV-Visible Spectroscopy: This technique provided insights into the electronic transitions within the molecule, specifically the transitions between electronic energy levels upon absorption of UV-Visible light [].

Q2: How was computational chemistry employed to complement the experimental spectroscopic findings?

A2: Density Functional Theory (DFT) calculations played a crucial role in elucidating the structural and electronic properties of Azure A chloride []:

- Structure Optimization: DFT calculations, using the B3LYP functional and 6-31G(d) basis set, were employed to determine the most stable geometry of the molecule [].

- Vibrational Frequency Analysis: The optimized structure was then subjected to vibrational frequency calculations. Comparing these calculated frequencies with experimental IR and Raman spectra aided in assigning specific vibrational modes to the observed spectral peaks [].

- Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations were performed to simulate the UV-Visible absorption spectrum. This allowed for the assignment of electronic transitions observed experimentally to specific molecular orbitals involved [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)

![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)

![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)